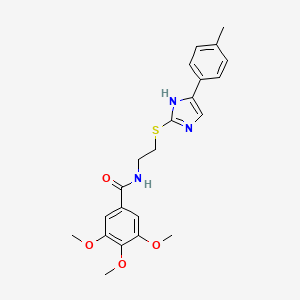

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-14-5-7-15(8-6-14)17-13-24-22(25-17)30-10-9-23-21(26)16-11-18(27-2)20(29-4)19(12-16)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSLZRBQXFQLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl intermediate, followed by the introduction of the imidazole ring and the benzamide group. Common reagents used in these reactions include thionyl chloride, imidazole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s bioactivity.

Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and induce apoptosis in cancer cells. Additionally, the imidazole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Benzamide Derivatives with Heterocyclic Moieties

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Benzamide linked to a 5-chlorothiazole via an amide bond.

- Key Differences : Lacks the ethylthio linker and imidazole ring but shares a benzamide core. The electron-withdrawing chloro and fluoro substituents contrast with the electron-donating methoxy groups in the target compound.

- Activity : Derivatives like nitazoxanide inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The target compound’s methoxy groups may reduce electrophilicity, altering target specificity .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l)

- Structure : Benzamide linked to a 1,3,4-thiadiazole ring via a thioether-containing side chain.

- Key Differences : Replaces the imidazole ring with a thiadiazole and incorporates a piperidine group. The thiadiazole’s electron-deficient nature may enhance interactions with charged residues in enzymatic pockets.

- Synthesis : Prepared using DCC/HOBt coupling in THF, yielding 70–80% .

Imidazole-Containing Compounds

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)-1H-imidazol-2-yl]thio]acetamide

- Structure : Features a p-tolyl-substituted imidazole linked to a benzothiazole via a thioacetamide group.

- Activity : Exhibited cytotoxicity against C6 glioma and HepG2 cells (IC~50~ = 15.67 µg/mL). The target compound’s lack of a benzothiazole moiety may reduce off-target effects .

3,4-Diethoxy-N-(2-((5-(p-Tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Structure : Nearly identical to the target compound but with ethoxy instead of methoxy groups.

- No biological data are available, but the substitution pattern suggests divergent ADME profiles .

Thioether-Linked Compounds with Isoxazole/Thiazole Moieties

2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility : The ethylthio linker in the target compound allows for adaptive binding, a feature shared with thiadiazole derivatives (e.g., 7a-7l) .

- Biological Potential: While direct activity data for the target compound are lacking, analogs with imidazole-thioether architectures show promise in oncology and infectious diseases, suggesting avenues for future testing .

Biological Activity

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a trimethoxyphenyl group linked to an imidazole ring and a benzamide moiety. Its molecular formula is , and it is characterized by the presence of multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Tubulin Inhibition : The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can induce apoptosis in cancer cells.

- Enzyme Modulation : The imidazole ring may interact with various enzymes and receptors, altering their activity and contributing to the compound's pharmacological effects.

Anticancer Activity

Research has indicated that 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent .

- Mechanistic Studies : Detailed studies have shown that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Broad-Spectrum Efficacy : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4,5-trimethoxyphenyl derivatives | Contains trimethoxyphenyl group | Similar anticancer properties |

| Imidazole-containing compounds | Features imidazole ring | Diverse pharmacological properties |

| Benzamide derivatives | Contains benzamide moiety | Varies widely in bioactivity |

The combination of the trimethoxyphenyl group with the imidazole ring in this compound enhances its bioactivity profile compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study utilizing MTT assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines (IC50 values ranging from 10–30 µM), indicating potent anticancer activity .

- Mechanistic Insights : Research revealed that the compound's mechanism involves both direct interaction with cellular components and modulation of signaling pathways related to apoptosis and cell cycle regulation .

- In Vivo Studies : Animal models have shown promising results regarding tumor growth inhibition when treated with this compound, supporting its potential for development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.